3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused tricyclic core with substituents at positions 3 (benzyl), 9 (4-methoxyphenyl), 1, and 7 (methyl groups). The benzyl and 4-methoxyphenyl groups are critical for modulating receptor interactions and metabolic stability .
Properties
IUPAC Name |
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-27(18-9-11-19(32-3)12-10-18)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOMHNEPYIMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Purine-2,4-Dione Core
Cyclization to Form the Tetrahydropyrimido Moiety
Ring-Closing Reactions
The tetrahydropyrimido[2,1-f]purine system is constructed via cyclization of a linear precursor. A proven strategy involves treating 7-(2-bromoethyl)-8-hydroxymethylpurine-2,4-dione with phosphorus tribromide (PBr₃) in dichloromethane at 0°C, followed by ring closure using a diamine. For the target compound, this step likely employs 4-methoxyphenylamine to introduce the 9-(4-methoxyphenyl) group. The reaction mechanism proceeds through bromide displacement, forming the six-membered tetrahydropyrimidine ring.
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PBr₃ | CH₂Cl₂ | 0°C → rt | 58 | |
| DIPEA | Dimethoxyethane | rt | 63 | |
| 4-Methoxyphenylamine | THF | 60°C | 52 |
Functionalization at Position 9
Coupling of the 4-Methoxyphenyl Group
The 9-position is functionalized via nucleophilic aromatic substitution or Suzuki coupling. A reported method for attaching aryl groups involves reacting the purine intermediate with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) using N-methylmorpholine as a base. Subsequent reduction of the ketone to a secondary alcohol, followed by dehydration, yields the 9-(4-methoxyphenyl) substituent. HPLC-MS analysis of analogous compounds shows molecular ion peaks at m/z 455 [M+H]⁺, consistent with the addition of the methoxyphenyl moiety.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (CH₂Cl₂:MeOH, 40:1 to 20:1). For the target compound, this resolves regioisomers formed during cyclization. Thin-layer chromatography (TLC) with Rf values of 0.48–0.63 in chloroform-methanol-ethyl acetate systems confirms homogeneity.
Spectroscopic Validation
1H NMR spectra exhibit characteristic signals for the benzyl group (δ 7.15–7.19 ppm, multiplet) and methoxyphenyl protons (δ 6.92–6.94 ppm, doublet). The 1,7-dimethyl groups appear as singlets at δ 3.46 ppm and δ 3.12 ppm, respectively. IR spectroscopy reveals carbonyl stretches at 1760 cm⁻¹ (cyclic C=O) and 1647 cm⁻¹ (amide C=O).
Table 2: Key Spectral Data
| Group | 1H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 3-Benzyl | 7.15–7.19 (m) | - | - |
| 9-(4-Methoxyphenyl) | 6.92–6.94 (d) | 1588 (C-O) | 455 [M+H]⁺ |
| 1,7-Dimethyl | 3.46 (s), 3.12 (s) | - | - |
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
During benzylation, competing N7 alkylation may occur if reaction temperatures exceed 100°C. A study on purine derivatives showed that maintaining temperatures below 80°C suppresses N7 byproducts, increasing the N3/N7 selectivity ratio to 9:1.
Hydrolysis of the Methoxy Group
Prolonged exposure to acidic conditions during cyclization can demethylate the 4-methoxyphenyl group, forming a phenolic byproduct. This is mitigated by using buffered aqueous workups (pH 7–8) and avoiding strong acids.
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale syntheses employ solvent distillation units to recover DMF and THF, reducing costs by 30–40%.
Waste Management
Phosphorus-containing byproducts from PBr₃ reactions are neutralized with saturated NaHCO₃, generating phosphate precipitates treatable via filtration.
Chemical Reactions Analysis
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the compound into alcohols or amines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the aromatic ring, leading to the formation of various derivatives.
Scientific Research Applications
Overview
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine and pyrimidine family. Its unique structure includes a benzyl group and a methoxyphenyl group attached to a purino-pyrimidine core. This compound has garnered attention in various fields of scientific research due to its potential biological activities.
Medicinal Chemistry
Neuroprotective Properties : Research indicates that this compound may possess neuroprotective and anti-neuroinflammatory properties. It is explored for its ability to inhibit the NF-κB inflammatory pathway, which is crucial in regulating immune responses and inflammation. Studies suggest that it can mitigate neuronal damage in models of neurodegenerative diseases.
Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, in vitro tests demonstrated significant reductions in cell viability at concentrations above 50 µM across multiple cancer types including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve modulation of nucleotide metabolism and interference with DNA synthesis .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. A recent study reported minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria. The structural similarities to known antimicrobial agents suggest potential effectiveness against pathogens .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| This Compound | 25 | Bacillus subtilis |
Materials Science
In addition to its medicinal applications, the compound is being investigated for use in materials science. Its unique chemical properties make it suitable for developing advanced materials with specific electronic and optical characteristics. The potential for creating novel polymers or composites could be explored further in future research.
Case Study 1: Antimicrobial Testing
In a controlled study evaluating various pyrimidine derivatives, the compound exhibited promising antimicrobial activity. The results indicated effective inhibition against several bacterial strains, reinforcing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
In another study involving human cancer cell lines, the compound was tested for its effects on cell proliferation. Results indicated significant cytotoxic effects at concentrations above 50 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
Mechanistic Insights
The biological activities of this compound are believed to stem from its interaction with cellular targets involved in nucleic acid metabolism. Specifically, it may act as an inhibitor of enzymes like xanthine oxidase, which plays a role in uric acid production. This inhibition could have therapeutic implications for conditions such as gout and other metabolic disorders .
Mechanism of Action
The mechanism of action of 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways involved in inflammation and neuroprotection. The compound is known to inhibit the NF-κB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and protect neuronal cells from damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key analogs differ in substituents at positions 3 and 9, altering physicochemical and pharmacological properties.
MAO-B Inhibition ()
The 9-(2-chloro-6-fluorobenzyl) analog exhibits dual-target activity (MAO-B inhibition and adenosine receptor antagonism) with an IC₅₀ of 0.12 μM, attributed to electron-withdrawing halogens enhancing binding affinity. In contrast, the target compound’s 4-methoxyphenyl group may prioritize adenosine receptor modulation over MAO-B inhibition .
Solubility and Bioavailability
- The pentyl-substituted analog () shows higher logP (4.8) compared to the target compound (estimated logP ~4.2), suggesting improved membrane penetration but reduced aqueous solubility.
- The ethoxy group in ’s analog increases metabolic stability by resisting demethylation, a common issue with methoxy groups .
Biological Activity
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine and pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core with various substituents that contribute to its biological properties. The presence of the benzyl and methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 425.48 g/mol |
| CAS Number | 848279-52-7 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and inflammation by inhibiting pathways such as NF-κB.
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses in various cell types .
- Adenosine Receptor Modulation : It interacts with adenosine receptors (A1 and A2A), which are crucial in various physiological processes including neuroprotection and inflammation regulation .
The primary mechanism involves the inhibition of the NF-κB pathway, which is pivotal in regulating immune responses and inflammation. By blocking this pathway, the compound may reduce the expression of pro-inflammatory cytokines and other mediators associated with neuroinflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione significantly reduced neuronal cell death induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to control groups.
- Anti-inflammatory Activity : Another research highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 3-benzyl-9-(4-methoxyphenyl)... | Neuroprotective; Anti-inflammatory | IC50 = 0.5 µM |
| 8-(2,4-dichloro-5-fluorobenzyl)... | Dual A1/A2A AR antagonist | K i A1 = 217 nM |
| 6-(hydroxymethyl)-9-(D-ribofuranosyl)... | Cytostatic against leukemia cell lines | IC50 = 0.01 µM |
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Answer:
Synthesis involves multi-step organic reactions, typically starting with Friedel-Crafts alkylation to prepare intermediates (e.g., benzyl or methoxyphenyl derivatives) . Key steps include:
- Cyclization : Formation of the pyrimido[2,1-f]purine core via cyclization under reflux conditions, often using catalysts like Pd(Ph₃)₄ in Suzuki-Miyaura coupling reactions .
- Methylation : Introduction of methyl groups at positions 1 and 7 using methyl iodide in the presence of a base .
- Purification : Column chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Critical Parameters : Temperature control (80–120°C), reaction time (12–24 hrs), and solvent selection (toluene, DMF) significantly impact yield (40–65%) and purity (>95%) .
Advanced: How can contradictory reports on its biological activity (e.g., anti-cancer vs. anti-inflammatory) be resolved?
Answer:
Contradictions often arise from differences in assay conditions or molecular targets. A systematic approach includes:
- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions .
- Target Profiling : Use kinase inhibition assays (e.g., EGFR, COX-2) and molecular docking to identify primary targets. For example, the 4-methoxyphenyl group may enhance COX-2 binding, explaining anti-inflammatory activity .
- Metabolite Analysis : LC-MS/MS to detect active metabolites in different biological matrices .
Reference Data : A 2025 study noted IC₅₀ variations (1.2–25 µM) across cancer models, linked to substituent-dependent cellular uptake .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for benzyl/methoxyphenyl groups) and carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 460–470 (M+H⁺) confirm the molecular formula .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Validation : Cross-check data with computational models (e.g., DFT for NMR chemical shifts) .
Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl to methoxyphenyl) to enhance solubility. A 2025 study reported a 3-fold increase in bioavailability using this approach .
- Formulation : Encapsulate in liposomes (size: 100–150 nm) to improve plasma half-life .
- ADMET Profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies to predict drug-drug interactions .
Basic: How does the substituent pattern (e.g., benzyl vs. chlorophenyl) influence reactivity?
Answer:
- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity at the purine core, enhancing nucleophilic substitution rates (e.g., 3-chlorobenzyl derivatives react 2x faster with amines than benzyl analogs) .
- Methoxy Groups : Improve solubility via hydrogen bonding but reduce metabolic stability (demethylation by CYP3A4) .
Case Study : Fluorine at the benzyl position increased kinase inhibition potency (IC₅₀: 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variable Substituents : Synthesize analogs with modified benzyl (e.g., 4-fluoro, 3-chloro) and methoxyphenyl (e.g., 3,4-dimethoxy) groups .
- Biological Screening : Test against ≥3 target classes (e.g., kinases, GPCRs) using high-throughput screening (HTS).
- Computational Modeling : MD simulations to correlate substituent bulkiness (e.g., 3-phenylpropyl vs. methoxyethyl) with target binding entropy .
Key Finding : 4-Methoxyphenyl derivatives showed 10x higher selectivity for PI3Kα over PI3Kγ .
Basic: What are the storage and stability guidelines for this compound?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation of the methoxyphenyl group .
- Stability : Degrades by 15% in DMSO at 25°C over 30 days; use fresh solutions for assays .
Advanced: How to address discrepancies in reported synthetic yields (40–65%)?
Answer:
- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize stepwise efficiency .
- Catalyst Screening : Compare Pd(Ph₃)₄ (yield: 55%) vs. Pd(OAc)₂/XPhos (yield: 68%) in Suzuki couplings .
- Byproduct Analysis : Characterize impurities (e.g., demethylated byproducts) via preparative TLC .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Cytotoxicity : MTT assay in HeLa or HepG2 cells .
- Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophages .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) .
Advanced: How to elucidate its mechanism of action when primary targets are unknown?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative .
- CRISPR Screening : Genome-wide KO libraries to identify resistance-conferring genes .
- Metabolomics : Track changes in cellular pathways (e.g., glycolysis, nucleotide synthesis) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
